
(1-Trityl-1H-imidazol-4-YL)methyl acetate
Übersicht
Beschreibung
(1-Trityl-1H-imidazol-4-YL)methyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of imidazole, which is a five-membered heterocyclic compound containing nitrogen. The trityl group in (1-Trityl-1H-imidazol-4-YL)methyl acetate provides stability to the molecule and makes it suitable for various applications.
Wirkmechanismus
The mechanism of action of (1-Trityl-1H-imidazol-4-YL)methyl acetate varies depending on its application. In drug discovery, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In catalysis, (1-Trityl-1H-imidazol-4-YL)methyl acetate acts as a ligand for transition metal catalysts, facilitating the reaction between the substrate and the catalyst. In material science, this compound can be used as a building block for metal-organic frameworks, which have potential applications in gas storage and separation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-Trityl-1H-imidazol-4-YL)methyl acetate depend on its application. In drug discovery, this compound has been shown to have anticancer and antiviral properties, which can be attributed to its ability to induce apoptosis and inhibit cell proliferation. In catalysis, (1-Trityl-1H-imidazol-4-YL)methyl acetate acts as a ligand for transition metal catalysts, which can facilitate the reaction between the substrate and the catalyst. In material science, this compound can be used as a building block for metal-organic frameworks, which have potential applications in gas storage and separation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-Trityl-1H-imidazol-4-YL)methyl acetate in lab experiments include its high yield and purity, as well as its stability and suitability for various applications. However, the limitations of using this compound include its high cost and the potential toxicity of the trityl group.
Zukünftige Richtungen
There are several future directions for research on (1-Trityl-1H-imidazol-4-YL)methyl acetate. In drug discovery, further studies can be conducted to investigate the anticancer and antiviral properties of this compound and to identify its potential as an enzyme inhibitor. In catalysis, research can be focused on developing new transition metal catalysts that use (1-Trityl-1H-imidazol-4-YL)methyl acetate as a ligand. In material science, future research can be directed towards the synthesis of new metal-organic frameworks that use (1-Trityl-1H-imidazol-4-YL)methyl acetate as a building block. Additionally, studies can be conducted to investigate the potential applications of this compound in other fields such as energy storage and conversion.
Conclusion:
In conclusion, (1-Trityl-1H-imidazol-4-YL)methyl acetate is a chemical compound that has potential applications in various fields such as drug discovery, catalysis, and material science. The synthesis method of this compound is straightforward, and the yield and purity are typically high. The mechanism of action and biochemical and physiological effects of (1-Trityl-1H-imidazol-4-YL)methyl acetate depend on its application. The advantages of using this compound in lab experiments include its stability and suitability for various applications, while the limitations include its high cost and potential toxicity. Future research on (1-Trityl-1H-imidazol-4-YL)methyl acetate can focus on identifying its potential as an enzyme inhibitor, developing new transition metal catalysts, and synthesizing new metal-organic frameworks.
Wissenschaftliche Forschungsanwendungen
(1-Trityl-1H-imidazol-4-YL)methyl acetate has been extensively studied for its potential applications in various fields such as drug discovery, catalysis, and material science. In drug discovery, this compound has been shown to have anticancer and antiviral properties. It has also been investigated as a potential inhibitor of enzymes such as carbonic anhydrase and cholinesterase. In catalysis, (1-Trityl-1H-imidazol-4-YL)methyl acetate has been used as a ligand for various transition metal catalysts. In material science, this compound has been studied for its potential applications in the synthesis of polymers and as a building block for metal-organic frameworks.
Eigenschaften
CAS-Nummer |
183500-34-7 |
|---|---|
Molekularformel |
C25H22N2O2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(1-tritylimidazol-4-yl)methyl acetate |
InChI |
InChI=1S/C25H22N2O2/c1-20(28)29-18-24-17-27(19-26-24)25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-17,19H,18H2,1H3 |
InChI-Schlüssel |
YNVRNJRVLZDDPH-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)OCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
(1-TRITYL-1H-IMIDAZOL-4-YL)METHYL ACETATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

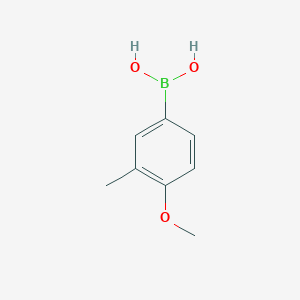
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
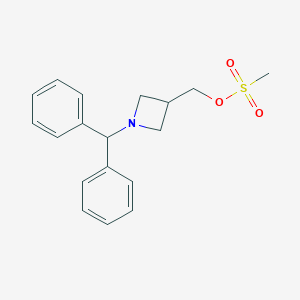
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)

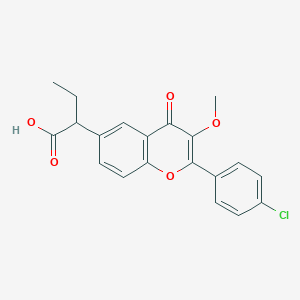
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)
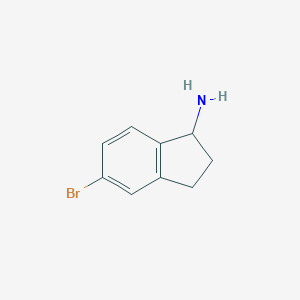

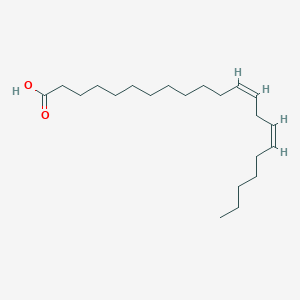
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
